molecular formula C9H13N3 B12952046 (S)-5-(Piperidin-2-yl)pyrimidine

(S)-5-(Piperidin-2-yl)pyrimidine

Cat. No.: B12952046
M. Wt: 163.22 g/mol
InChI Key: VEDOGBLDKCMJKM-VIFPVBQESA-N
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Description

(S)-5-(Piperidin-2-yl)pyrimidine is a chiral heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Piperidin-2-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a chiral auxiliary or catalyst to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Piperidin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of iodine.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

(S)-5-(Piperidin-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-(Piperidin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Piperidin-2-yl)pyridine
  • (S)-4-(Piperidin-2-yl)pyrimidine
  • Imidazo[1,2-a]pyridines

Uniqueness

(S)-5-(Piperidin-2-yl)pyrimidine is unique due to its specific substitution pattern and chiral nature, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-[(2S)-piperidin-2-yl]pyrimidine

InChI

InChI=1S/C9H13N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h5-7,9,12H,1-4H2/t9-/m0/s1

InChI Key

VEDOGBLDKCMJKM-VIFPVBQESA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CN=CN=C2

Canonical SMILES

C1CCNC(C1)C2=CN=CN=C2

Origin of Product

United States

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